(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile
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Overview
Description
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a cyclopentane ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Nitrile Group: The nitrile group can be added through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of 2,2-dimethylcyclopentanone.
Reduction: Formation of 1-amino-2,2-dimethylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2-dimethylcyclopentane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,2-Dimethylcyclopentane-1-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S)-1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)4-3-5-8(7,10)6-9/h10H,3-5H2,1-2H3/t8-/m1/s1 |
InChI Key |
MBFSJJDZQDKUFI-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(CCC[C@]1(C#N)O)C |
Canonical SMILES |
CC1(CCCC1(C#N)O)C |
Origin of Product |
United States |
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